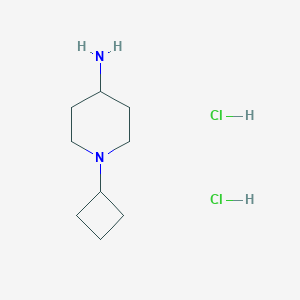

1-Cyclobutylpiperidin-4-amine dihydrochloride

Descripción

Molecular Architecture and Stereochemical Features

1-Cyclobutylpiperidin-4-amine dihydrochloride exhibits a distinctive molecular architecture characterized by the integration of two cyclic structural components within a single molecular framework. The base compound possesses a molecular formula of C9H18N2, while the dihydrochloride salt form corresponds to C9H20Cl2N2, reflecting the addition of two hydrochloric acid molecules. The molecular structure features a six-membered piperidine ring containing one nitrogen atom, with an amine functional group positioned at the fourth carbon of the ring system. This piperidine ring adopts a chair conformation typical of saturated six-membered heterocycles, providing optimal spatial arrangement for substituent groups.

The cyclobutyl moiety attached to the piperidine nitrogen represents a four-membered carbocyclic ring system that introduces significant structural rigidity and steric constraints. Cyclobutanes are characterized by their puckered ring structure, longer carbon-carbon bond lengths compared to unstrained systems, and increased π-character in their bonds. The incorporation of this strained ring system creates a unique three-dimensional molecular geometry that influences both the compound's chemical reactivity and biological activity. The cyclobutyl group adopts a puckered conformation to minimize angle strain, with the ring existing in rapid equilibrium between two equivalent bent conformations.

The stereochemical implications of this molecular architecture are particularly significant for potential biological interactions. The spatial arrangement of the amine group relative to the cyclobutyl substituent creates a defined pharmacophore geometry that may be crucial for receptor binding specificity. The nitrogen atom in the piperidine ring exhibits pyramidal geometry with the cyclobutyl group occupying an equatorial position to minimize steric interactions. This configuration results in a chiral center at the carbon bearing the amine group, though the compound is typically synthesized and utilized as a racemic mixture unless specific stereochemical synthesis routes are employed.

The dihydrochloride salt formation involves protonation of both nitrogen atoms present in the molecule - the tertiary nitrogen within the piperidine ring and the primary amine group. This dual protonation significantly alters the compound's electronic distribution and three-dimensional structure compared to the free base form. The resulting ammonium cations are stabilized through ionic interactions with the chloride counterions, creating a more stable and water-soluble crystalline solid.

Propiedades

IUPAC Name |

1-cyclobutylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-4-6-11(7-5-8)9-2-1-3-9;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQYZSZWSFSEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048921-27-2, 1176419-57-0 | |

| Record name | 1-cyclobutylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-cyclobutylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclobutylation of Piperidine

Reaction Type : Nucleophilic substitution or alkylation

- Starting Material : Piperidine

- Electrophile : Cyclobutyl halide (preferably cyclobutyl bromide or chloride)

- Base : Sodium hydride (NaH) or potassium tert-butoxide

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : 0–25°C, under inert atmosphere

Reaction Mechanism :

The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic cyclobutyl halide, leading to N-cyclobutylpiperidine.

Reaction Equation :

$$

\text{Piperidine} + \text{Cyclobutyl halide} \xrightarrow{\text{Base, solvent}} \text{N-Cyclobutylpiperidine}

$$

Selective Amination at the 4-Position

Reaction Type : Nucleophilic aromatic substitution or direct amination

Approach :

- Method 1 : Use of directed lithiation or metalation at the 4-position followed by amination.

- Method 2 : Reductive amination of a suitable precursor (e.g., 4-keto derivative).

- Precursor : N-Cyclobutylpiperidine with a reactive site at the 4-position

- Aminating Agent : Ammonia or primary amines

- Catalyst : Transition metal catalysts such as palladium or copper (if needed)

- Solvent : Ethanol or acetic acid

- Temperature : Elevated temperatures (80–120°C)

Alternative :

Direct reductive amination of a 4-keto derivative using ammonia and a reducing agent like sodium cyanoborohydride.

Formation of Dihydrochloride Salt

Reaction Type : Acid-base reaction

- Dissolve the free amine in a suitable solvent (water or ethanol).

- Add hydrochloric acid (HCl) gas or concentrated HCl solution.

- Stir at room temperature until salt formation is complete.

- Isolate by filtration or evaporation.

Outcome :

The resulting dihydrochloride salt exhibits improved solubility, stability, and ease of handling.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Conditions | Key Notes |

|---|---|---|---|---|---|

| Cyclobutylation | Nucleophilic substitution | Cyclobutyl halide, NaH | DMF/THF | 0–25°C, inert atmosphere | Regioselective N-alkylation |

| Amination | Reductive amination | NH₃ or primary amines, reducing agent | Ethanol/Acetic acid | 80–120°C | Selective at 4-position |

| Salt Formation | Acid-base | HCl | Water/ethanol | Room temperature | Produces dihydrochloride salt |

Research Findings & Optimization Strategies

- Yield Optimization : Use of excess cyclobutyl halide and controlled temperature during alkylation enhances yield.

- Selectivity Control : Protecting groups or directing groups can be employed to favor substitution at the 4-position.

- Purification : Crystallization from ethanol or acetonitrile yields high-purity dihydrochloride salt.

- Scale-up Considerations : Continuous flow reactors and in-line purification improve process efficiency and safety.

Análisis De Reacciones Químicas

1-Cyclobutylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-Cyclobutylpiperidin-4-amine dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique cyclobutyl group provides distinct steric and electronic effects that can influence chemical reactivity and selectivity in synthetic pathways.

Table 1: Comparison of Cycloalkyl Substituents

| Compound | Cycloalkyl Group | Applications |

|---|---|---|

| 1-Cyclobutylpiperidin-4-amine | Cyclobutyl | Building block in synthesis |

| 1-Cyclopentylpiperidin-4-amine | Cyclopentyl | Neuropharmacology studies |

| 1-Cyclohexylpiperidin-4-amine | Cyclohexyl | Medicinal chemistry |

Biology

The compound is utilized in biological research to study neurotransmitter systems and receptor interactions. It has been shown to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for understanding the mechanisms underlying neurological functions and disorders.

Case Study: Neurotransmitter Interaction

A study investigating the effects of this compound on dopamine receptors indicated its potential role as a modulator, influencing dopamine release and uptake, which is significant in the context of neuropharmacology and treatment strategies for disorders such as schizophrenia and Parkinson's disease.

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly in neuropharmacology. Its ability to interact with neurotransmitter systems positions it as a candidate for developing new treatments for cognitive dysfunctions.

Clinical Implications

Research indicates that compounds structurally related to this compound can enhance cognitive functions by increasing levels of neurotransmitters like acetylcholine and norepinephrine in the central nervous system. Preclinical studies have shown promise in using these compounds for conditions such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Aromatic vs. Aliphatic Substituents

- These groups may improve membrane permeability but could increase metabolic instability .

Salt Forms and Solubility

- All listed compounds are hydrochloride or dihydrochloride salts, enhancing aqueous solubility. The dihydrochloride form (e.g., in 1-cyclobutylpiperidin-4-amine) may offer superior crystallinity and stability compared to mono-hydrochloride derivatives .

Hazard Profiles

- The target compound’s hazard profile (H302, H315, etc.) is more comprehensively documented than analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride, which lacks GHS classification .

Research and Application Insights

- Pharmaceutical Intermediates : Piperidine derivatives with aromatic substituents (e.g., nitrobenzyl, chlorobenzyl) are often intermediates in drug synthesis, particularly for central nervous system (CNS) targets .

- Biochemical Reagents : 4-Methylpiperidin-4-amine dihydrochloride is used in biochemical assays, highlighting the role of methyl groups in modulating enzyme interactions .

- Research Limitations : Compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride have undefined ecological and toxicological profiles, limiting their application beyond laboratory settings .

Actividad Biológica

Overview

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a chemical compound with notable potential in various biological applications. Its structure, featuring a cyclobutyl group attached to a piperidine ring, contributes to its unique pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and therapeutic potentials.

- Molecular Formula : C₉H₂₀Cl₂N₂

- Molecular Weight : 227.18 g/mol

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes. The compound's mechanism involves binding to these targets, which modulates their activity and influences several biological pathways.

Receptor Interactions

The compound has been studied for its binding affinity and efficacy at several receptors:

- Histamine H3 Receptor (H3R) : It has shown significant potential as an inverse agonist at the H3 receptor, which is crucial for regulating neurotransmitter release in the brain. Research indicates that derivatives of this compound can enhance acetylcholine levels, potentially aiding in cognitive function and memory enhancement .

Biological Activity and Applications

This compound has been investigated for various therapeutic applications:

Cognitive Disorders

Recent studies have highlighted its role in treating cognitive disorders associated with Alzheimer's disease. For instance, a derivative of this compound demonstrated high receptor occupancy and robust efficacy in enhancing cognitive tasks in animal models .

Antihistaminic Properties

The compound's structural analogs have been shown to possess long residence times at the histamine H1 receptor, suggesting potential use in treating allergic conditions due to their prolonged antagonistic effects on histamine-induced responses .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Cognitive Enhancement : A study indicated that a derivative of this compound significantly increased acetylcholine levels in the brain, leading to improved performance in object recognition tasks .

- Receptor Binding Kinetics : Research demonstrated that structural modifications to the cyclobutyl group affected binding kinetics at the H3 receptor, impacting the duration of action and efficacy of the compounds .

- Safety Profile : Long-term safety studies on related compounds have shown favorable outcomes with no significant adverse effects, making them suitable candidates for further clinical development .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:

| Compound Name | Receptor Affinity (Ki) | Biological Activity | Notes |

|---|---|---|---|

| This compound | Not specified | Cognitive enhancement, antihistaminic | Potential for treating Alzheimer's disease |

| 1-Cyclopropylpiperidin-4-amine dihydrochloride | Higher | Antihistaminic | Shorter duration of action |

| 1-Cyclohexylpiperidin-4-amine dihydrochloride | Moderate | Neuroprotective | Varies based on structural modifications |

Q & A

Q. Advanced

- LC-MS/MS : Identify hydrolyzed products (e.g., piperidin-4-ol) with MRM transitions .

- FTIR : Track carbonyl formation (1700–1750 cm⁻¹) from oxidation of the amine group .

- Stability-Indicating Assays : Validate HPLC methods using stressed samples (heat, light, pH extremes) .

Case Study : Degradation pathways for 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride were mapped using QTOF-MS, revealing nitro group reduction as a major pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.